molecular formula C10H13BrN2O2 B13900588 N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

Cat. No.: B13900588
M. Wt: 273.13 g/mol
InChI Key: YECGKKJPJXKEDT-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
  • N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
  • N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide

Uniqueness

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

InChI

InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14)

InChI Key

YECGKKJPJXKEDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O

Origin of Product

United States

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